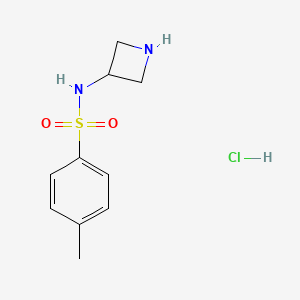

N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C10H15ClN2O2S and its molecular weight is 262.75. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide hydrochloride is a sulfonamide compound with notable biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with structurally similar compounds.

Chemical Structure and Properties

The compound has the molecular formula C10H15ClN2O2S and features an azetidine ring along with a sulfonamide functional group. The azetidine structure enhances the compound's bioactivity by improving membrane permeability and binding affinity to biological targets, which is crucial for its therapeutic applications.

-

Antimicrobial Activity :

- The sulfonamide group is known for its antibacterial properties, primarily through the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition disrupts bacterial growth and reproduction.

- Studies suggest that this compound may also interact with human carbonic anhydrases, which could provide therapeutic avenues for conditions such as glaucoma.

-

Anti-inflammatory Effects :

- The compound exhibits anti-inflammatory properties that may be beneficial in treating various inflammatory diseases. This activity is often linked to the modulation of inflammatory pathways and cytokine production.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(ethyl)-4-methylbenzene-1-sulfonamide | Ethyl group instead of azetidine | Commonly used as an antibacterial agent |

| N-(pyrrolidin-3-yl)-4-methylbenzene-1-sulfonamide | Pyrrolidine ring | Enhanced potency against certain bacterial strains |

| 4-Methylbenzenesulfonamide | Lacks azetidine or other cyclic structures | Simpler structure; widely used as a starting material |

The unique azetidine moiety in this compound contributes to its distinctive biological activity compared to these similar compounds.

Case Studies and Research Findings

Research has demonstrated the efficacy of this compound in various biological assays:

- In Vitro Studies :

-

In Vivo Efficacy :

- Animal models have been used to assess the pharmacokinetics and bioavailability of the compound. Results indicated that after administration, the compound penetrated tissues effectively but had moderate clearance rates from the bloodstream, suggesting a balance between efficacy and potential side effects .

- Toxicological Assessments :

Wissenschaftliche Forschungsanwendungen

N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C10H15ClN2O2S. It consists of an azetidine ring, which is a four-carbon cyclic amine, and a sulfonamide functional group. The sulfonamide group is attached to a 4-methylbenzene moiety, giving the compound unique chemical properties and biological activities.

Scientific Research Applications

This compound exhibits significant biological activity, particularly in the antimicrobial and anti-inflammatory domains. Sulfonamides are known for their antibacterial properties and are often used in treating infections. The azetidine structure may also enhance its bioactivity by improving membrane permeability or binding affinity to biological targets. Studies have indicated that this compound interacts with various biological targets, including enzymes involved in metabolic pathways. Its sulfonamide group may inhibit bacterial dihydropteroate synthase, an essential enzyme for folate synthesis in bacteria. Additionally, there may be interactions with human carbonic anhydrases, which could lead to therapeutic applications in managing conditions like glaucoma.

Use in Organic Synthesis and Medicinal Chemistry

This compound has versatile applications in organic synthesis and medicinal chemistry.

The compound exhibits significant biological activity, especially in antimicrobial and anti-inflammatory areas. Sulfonamides are well-known for their antibacterial qualities and are frequently employed in the treatment of infections. The azetidine structure could also improve its bioactivity by enhancing membrane permeability or binding affinity to biological targets.

Interactions with Biological Targets

Studies on this compound have shown interactions with various biological targets, including enzymes involved in metabolic pathways. Its sulfonamide group may inhibit bacterial dihydropteroate synthase, an essential enzyme for folate synthesis in bacteria. It may also interact with human carbonic anhydrases, potentially leading to therapeutic applications in managing conditions like glaucoma.

Several compounds share structural similarities with this compound. These compounds illustrate variations in biological activity and application potential, emphasizing the unique role of the azetidine moiety in enhancing specific properties of this compound.

Table of Structurally Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(ethyl)-4-methylbenzene-1-sulfonamide | Ethyl group instead of azetidine | Commonly used as an antibacterial agent |

| N-(pyrrolidin-3-yl)-4-methylbenzene-1-sulfonamide | Pyrrolidine ring | Enhanced potency against certain bacterial strains |

| 4-Methylbenzenesulfonamide | Lacks azetidine or other cyclic structures | Simpler structure; widely used as a starting material |

Eigenschaften

IUPAC Name |

N-(azetidin-3-yl)-4-methylbenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S.ClH/c1-8-2-4-10(5-3-8)15(13,14)12-9-6-11-7-9;/h2-5,9,11-12H,6-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKVOBMMHHWPHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2CNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.